![molecular formula C13H11NO B12572626 5-(2-Benzofuran-1-YL)pent-4-enenitrile CAS No. 627529-36-6](/img/structure/B12572626.png)
5-(2-Benzofuran-1-YL)pent-4-enenitrile
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Overview
Description
5-(2-Benzofuran-1-YL)pent-4-enenitrile: is an organic compound with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol It is a derivative of benzofuran, a heterocyclic aromatic organic compound, and features a nitrile group attached to a pent-4-ene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Benzofuran-1-YL)pent-4-enenitrile typically involves the reaction of benzofuran derivatives with appropriate nitrile precursors. One common method involves the use of a palladium-catalyzed coupling reaction, where benzofuran is reacted with a pent-4-enenitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(2-Benzofuran-1-YL)pent-4-enenitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in substitution reactions, where the nitrile group or the benzofuran ring can be substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., sodium azide)
Major Products:
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines
Substitution: Halogenated derivatives, alkylated derivatives
Scientific Research Applications
Chemistry: 5-(2-Benzofuran-1-YL)pent-4-enenitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications. They have shown activity against certain types of cancer cells and bacteria, indicating their potential as anticancer and antibacterial agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-(2-Benzofuran-1-YL)pent-4-enenitrile involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation. The exact molecular pathways involved depend on the specific derivative and its target.
Comparison with Similar Compounds
Benzofuran: The parent compound of 5-(2-Benzofuran-1-YL)pent-4-enenitrile, benzofuran itself is a versatile building block in organic synthesis.
2-Benzofuran-1-ylacetonitrile: A similar compound with a nitrile group attached to a benzofuran ring via an acetonitrile linkage.
5-(2-Benzofuran-1-yl)pentanoic acid: A derivative with a carboxylic acid group instead of a nitrile group.
Uniqueness: this compound is unique due to its pent-4-ene chain and nitrile group, which confer distinct chemical reactivity and biological activity
Biological Activity
5-(2-Benzofuran-1-YL)pent-4-enenitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize available data regarding its biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview.
Chemical Structure and Properties
This compound features a benzofuran moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Benzofuran derivatives, including this compound, have demonstrated significant antimicrobial activities. Research has shown that compounds with the benzofuran scaffold exhibit efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 0.78 μg/mL |
6-Benzofurylpurine | M. tuberculosis | IC90 < 0.60 μM |
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | M. tuberculosis | 3.12 μg/mL |
Anticancer Activity
The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. Studies suggest that benzofuran derivatives can inhibit tumor growth by modulating cell signaling pathways involved in proliferation and survival .
Case Study: Anticancer Effects
In a study examining the effects of benzofuran derivatives on breast cancer cells, compounds similar to this compound were found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of oxidative stress and activation of caspase pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Cell Signaling Modulation : It may interfere with signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to cellular damage and apoptosis in target cells.
Biochemical Pathways
The interactions of this compound with biochemical pathways are complex and involve:
- Metabolic Flux Alteration : It may alter the levels of metabolites crucial for cellular functions.
- Transport Mechanisms : Potential interactions with transport proteins could affect the localization and bioavailability of the compound within cells.
Properties
CAS No. |
627529-36-6 |
---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-(2-benzofuran-1-yl)pent-4-enenitrile |
InChI |
InChI=1S/C13H11NO/c14-9-5-1-2-8-13-12-7-4-3-6-11(12)10-15-13/h2-4,6-8,10H,1,5H2 |
InChI Key |
GDPLIQPWQGTVGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=COC(=C2C=C1)C=CCCC#N |
Origin of Product |
United States |
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